Nemiralisib (chemical name: 2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[[(4-isopropylpiperazin-1-yl)methyl]oxazole) [, ] is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [, , , ]. It belongs to the class of kinase inhibitors, specifically targeting the PI3K family of enzymes [].
In scientific research, Nemiralisib serves as a valuable tool to investigate the role of the PI3Kδ signaling pathway in various biological processes and disease models, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma [, , , , , , ].
A concise and convergent route for the synthesis of Nemiralisib has been developed, incorporating three consecutive catalytic steps []. This improved method utilizes C–H functionalization strategies, offering a scalable approach for manufacturing the compound. Detailed procedures and specific parameters for this synthetic route can be found in the cited publication [].
The molecular structure of Nemiralisib has been thoroughly characterized [, ]. It features a central oxazole ring linked to two indole moieties and a piperazine ring substituted with an isopropyl group. The specific spatial arrangement and bond properties contribute to its binding affinity and selectivity for the PI3Kδ enzyme.
Nemiralisib exerts its biological activity by selectively inhibiting PI3Kδ, a key enzyme involved in intracellular signaling pathways regulating immune cell function [, , , ]. By binding to the ATP-binding site of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) []. This inhibition disrupts downstream signaling cascades crucial for leukocyte recruitment, activation, and inflammatory responses.
Nemiralisib has been explored as a potential therapeutic agent for COPD, a chronic inflammatory lung disease [, , , , ]. Studies investigated its effects on lung function, exacerbation rates, and inflammatory markers in patients with stable COPD and during acute exacerbations.
Researchers have studied the efficacy and safety of Nemiralisib in patients with persistent, uncontrolled asthma []. By targeting PI3Kδ, the compound aimed to reduce airway inflammation and improve lung function in this patient population.
Studies using Nemiralisib have shed light on the role of PI3Kδ in regulating neutrophil migration and function in the context of COPD [, ]. By modulating PI3Kδ activity, researchers gained insights into neutrophil behavior within the lungs during stable disease and exacerbations.
The development of Nemiralisib and its low solubility analog GSK2292767A [] has provided valuable insights for inhaled drug design strategies []. Comparing the pharmacokinetic and pharmacodynamic profiles of these compounds helps optimize lung retention and target engagement for future inhaled therapies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: